4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-prop-2-enoxypyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFYXBOKVBKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and formamide derivatives.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using prop-2-en-1-ol and a suitable leaving group such as a halide or tosylate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA biosynthesis, thereby exerting its anticancer effects . The compound’s binding to the catalytic site of thymidylate synthase has been elucidated through molecular docking studies, revealing key interactions that contribute to its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives
Structural and Electronic Modifications
The pharmacological and physicochemical profiles of pyrido[2,3-d]pyrimidines are highly dependent on substituents at key positions (R1, R2, R3). Below is a comparative analysis of structurally related analogs:
Electronic and Steric Effects
- HOMO/LUMO Profiles : The allyloxy group in this compound likely localizes HOMO density on the pyridopyrimidine ring, similar to compound 2o. This contrasts with uracil-substituted analogs (e.g., compound B), where HOMO is distributed on aromatic rings, affecting target interactions .
- Synthetic Flexibility: Unlike derivatives synthesized via multi-step routes (e.g., compound 6 requiring 6-amino-uracil intermediates), this compound can be prepared using one-pot methods with sodium lauryl sulfate (SLS) catalysis, improving scalability .
Pharmacological Versatility
- Antimicrobial Activity : Pyrido[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chlorine) show antifungal activity against Fusarium oxysporum (e.g., compound 120, 85% inhibition), whereas allyloxy derivatives remain underexplored in this context .
- Anticancer Potential: Quinazoline-like analogs inhibit dihydrofolate reductase (DHFR), but this compound’s allyloxy group may shift selectivity toward kinase or receptor targets .
Biological Activity
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
The primary target of this compound is PIM-1 kinase , a serine/threonine kinase involved in cell survival and proliferation. The compound inhibits PIM-1 kinase activity, which leads to increased apoptosis in cancer cells. This inhibition disrupts several biochemical pathways associated with cell growth, differentiation, migration, and metabolism .
Biochemical Pathways Affected
- Cell Growth and Survival : Inhibition of PIM-1 leads to reduced survival signals in cancer cells.
- Apoptosis Induction : The compound significantly increases apoptosis rates in treated cells compared to controls .
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, further contributing to its anticancer effects .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 58.29-fold increase in apoptosis compared to untreated controls . This study highlights the compound's potential as a chemotherapeutic agent.
- Inhibition of Kinases : Research indicates that this compound exhibits strong inhibitory effects on PIM-1 kinase, which is crucial for the survival of various cancer types. The binding interactions were elucidated through molecular docking studies, confirming its potential as a targeted therapy for breast cancer .
- Comparative Studies : When compared to other pyrido[2,3-d]pyrimidine derivatives, this compound showed superior activity against specific cancer cell lines, suggesting that modifications at the C-4 position can enhance biological efficacy .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound are not fully characterized; however, its lipophilicity suggests good cellular uptake. Future studies are necessary to evaluate its metabolic pathways and any potential toxic effects at higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
